Cas no 2216-12-8 (1-nitro-2-phenoxybenzene)

1-Nitro-2-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉NO₃, characterized by a nitro group (–NO₂) and a phenoxy group (–OPh) attached to a benzene ring. This aromatic nitro derivative is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its electron-withdrawing nitro group enhances reactivity in electrophilic substitution reactions, making it valuable for further functionalization. The compound exhibits moderate stability under standard conditions but should be handled with care due to potential sensitivity to heat and light. Its well-defined structure and predictable reactivity make it a useful building block in fine chemical manufacturing.
1-nitro-2-phenoxybenzene structure
1-nitro-2-phenoxybenzene structure
商品名:1-nitro-2-phenoxybenzene
CAS番号:2216-12-8
MF:C12H9NO3
メガワット:215.20476
MDL:MFCD00035744
CID:42627
PubChem ID:16661

1-nitro-2-phenoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-nitro-2-phenoxybenzene
    • 2-Nitrophenyl phenyl ether
    • 2-NITRO DIPHENYLETHER
    • 1-(2-nitrophenoxy)benzene
    • 1-(phenoxy)-2-nitrobenzene
    • 2-Nde
    • 2-phenoxynitrobenzene
    • Benzene,1-nitro-2-phenoxy
    • ETHER,2-NITROPHENYL PHENYL
    • Ether,o-nitrophenyl phenyl
    • o-Nitrophenyl phenyl ether
    • Phenyl o-nitrophenyl ether
    • CAA21612
    • Ether, 2-nitrodiphenyl,
    • 4-06-00-01252 (Beilstein Handbook Reference)
    • 2-Nitrodiphenyl ether
    • NS00015777
    • o-Nitro diphenyl ether
    • Ganoderic-acid-G
    • QJ69FHE7Y3
    • CS-0214719
    • EN300-188083
    • SR-01000197549-1
    • Benzene, 1-nitro-2-phenoxy-
    • CHEMBL2270123
    • NSC 5419
    • UNII-QJ69FHE7Y3
    • NSC-5419
    • AKOS005215947
    • AKOS015912901
    • EINECS 218-684-6
    • Hydroxy(2-phenoxyphenyl)azane oxide
    • 2216-12-8
    • MFCD00035744
    • 1-nitro-2-phenoxy-benzene
    • AS-57610
    • ETHER, 2-NITROPHENYL PHENYL
    • NSC642583
    • BRN 2051914
    • AI3-14819
    • 2-Nitrophenyl phenyl ether, Selectophore(TM), >=99.0%
    • Ether, o-nitrophenyl phenyl
    • NSC5419
    • NSC-642583
    • FT-0613193
    • Oprea1_840769
    • DTXSID1062259
    • Cambridge id 5173109
    • SCHEMBL16125392
    • J-014559
    • SCHEMBL238962
    • D97850
    • SR-01000197549
    • DB-045821
    • DB-314220
    • DTXCID6036621
    • MDL: MFCD00035744
    • インチ: 1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
    • InChIKey: VNHGETRQQSYUGZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
    • BRN: 2051914

計算された属性

  • せいみつぶんしりょう: 215.05800
  • どういたいしつりょう: 215.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.241 g/mL at 20 °C(lit.)
  • ふってん: 106-108 °C/0.01 mmHg(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: n20/D 1.600
  • PSA: 55.05000
  • LogP: 3.91030
  • ようかいせい: 未確定

1-nitro-2-phenoxybenzene セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 38
  • セキュリティの説明: S23-S24/25
  • 福カードFコード:9
  • RTECS番号:KO2650000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • セキュリティ用語:S23;S26;S36/37/39

1-nitro-2-phenoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB118221-50 g
2-Nitrophenyl phenyl ether, 99%; .
2216-12-8 99%
50g
€143.00 2023-05-10
Enamine
EN300-188083-0.5g
1-nitro-2-phenoxybenzene
2216-12-8 83%
0.5g
$19.0 2023-09-18
eNovation Chemicals LLC
D769260-5g
2-NITRODIPHENYL ETHER
2216-12-8 99%
5g
$140 2024-06-07
eNovation Chemicals LLC
D769260-25g
2-NITRODIPHENYL ETHER
2216-12-8 99%
25g
$400 2024-06-07
abcr
AB118221-10 g
2-Nitrophenyl phenyl ether, 99%; .
2216-12-8 99%
10g
€63.70 2023-05-10
abcr
AB118221-250g
2-Nitrophenyl phenyl ether, 99%; .
2216-12-8 99%
250g
€535.00 2023-09-19
abcr
AB118221-10g
2-Nitrophenyl phenyl ether, 99%; .
2216-12-8 99%
10g
€63.70 2023-09-19
Enamine
EN300-188083-1.0g
1-nitro-2-phenoxybenzene
2216-12-8 83%
1g
$19.0 2023-06-08
Enamine
EN300-188083-2.5g
1-nitro-2-phenoxybenzene
2216-12-8 83%
2.5g
$20.0 2023-09-18
Enamine
EN300-188083-5.0g
1-nitro-2-phenoxybenzene
2216-12-8 83%
5g
$22.0 2023-06-08

1-nitro-2-phenoxybenzene 関連文献

1-nitro-2-phenoxybenzeneに関する追加情報

Professional Introduction to 1-Nitro-2-phenoxybenzene (CAS No: 2216-12-8)

1-Nitro-2-phenoxybenzene, with the chemical formula C₆H₅NO₃, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 2216-12-8, has garnered attention in the scientific community due to its versatile applications and structural properties. The nitro and phenoxy functional groups present in its molecular framework contribute to its reactivity, making it a valuable precursor in the development of various chemical derivatives.

The synthesis of 1-nitro-2-phenoxybenzene typically involves nitration and etherification processes, which are well-documented in organic chemistry literature. The nitration step introduces the nitro group at the ortho position relative to the phenoxy substituent, a critical aspect that influences its subsequent reactivity. Recent advancements in green chemistry have led to the exploration of more sustainable methods for producing this compound, reducing reliance on traditional hazardous reagents and improving overall environmental compatibility.

In the realm of pharmaceutical applications, 1-nitro-2-phenoxybenzene has been investigated for its potential role as a building block in drug discovery. Its aromatic structure allows for modifications that can enhance binding affinity to biological targets. For instance, studies have explored its derivatives as intermediates in the synthesis of antiviral and anti-inflammatory agents. The nitro group, being electron-withdrawing, can modulate the electronic properties of the molecule, influencing its pharmacokinetic behavior.

One of the most intriguing aspects of 1-nitro-2-phenoxybenzene is its utility in material science. Researchers have leveraged its structural features to develop novel polymers and coatings with enhanced thermal stability and chemical resistance. The phenoxy group, known for its hydrophobic properties, contributes to water repellency, making it suitable for applications in protective coatings and adhesives. Additionally, the nitro group can serve as a handle for further functionalization, enabling the creation of complex materials with tailored properties.

Recent research breakthroughs have highlighted the compound's role in catalysis. 1-Nitro-2-phenoxybenzene has been employed as a ligand or co-catalyst in various organic transformations, including cross-coupling reactions and oxidation processes. Its ability to stabilize reactive intermediates has improved reaction yields and selectivity, underscoring its importance in fine chemical synthesis. These findings have opened new avenues for optimizing industrial processes that rely on such intermediates.

The toxicological profile of 1-nitro-2-phenoxybenzene is another critical area of study. While it is not classified as a hazardous substance under standard regulatory frameworks, understanding its metabolic pathways and potential health effects is essential for safe handling. Computational modeling has played a significant role in predicting toxicological outcomes, allowing researchers to design experiments with greater precision and safety. These efforts align with global initiatives to promote responsible chemical management.

In conclusion, 1-nitro-2-phenoxybenzene (CAS No: 2216-12-8) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable asset in pharmaceutical development, material science, and catalysis. As research continues to uncover new possibilities for this compound, it is expected to remain a cornerstone in advanced chemical synthesis and innovation.

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